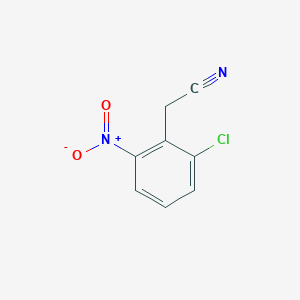

2-(2-Chloro-6-nitrophenyl)acetonitrile

Descripción

Propiedades

Fórmula molecular |

C8H5ClN2O2 |

|---|---|

Peso molecular |

196.59 g/mol |

Nombre IUPAC |

2-(2-chloro-6-nitrophenyl)acetonitrile |

InChI |

InChI=1S/C8H5ClN2O2/c9-7-2-1-3-8(11(12)13)6(7)4-5-10/h1-3H,4H2 |

Clave InChI |

JBPSHVHTGBYCRH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)Cl)CC#N)[N+](=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies and Strategic Approaches for 2 2 Chloro 6 Nitrophenyl Acetonitrile

Direct Synthetic Pathways

Direct synthesis routes offer efficient ways to construct the target molecule. The two main strategies are nucleophilic substitution to introduce the nitrile functionality and electrophilic aromatic substitution to introduce the nitro group.

This approach focuses on creating the carbon-cyanide bond as a key step, typically by reacting a suitable benzylic precursor with a cyanide salt.

The synthesis of 2-(2-chloro-6-nitrophenyl)acetonitrile can be achieved through the nucleophilic substitution of a halogen on a benzylic precursor, such as 2-chloro-6-nitrobenzyl chloride or 2-chloro-6-nitrobenzyl bromide. This reaction involves the displacement of the benzylic halide by a cyanide ion (CN⁻), typically from a salt like sodium cyanide or potassium cyanide.

The general reaction is as follows:

2-Chloro-6-nitrobenzyl halide + CN⁻ → 2-(2-Chloro-6-nitrophenyl)acetonitrile + Halide⁻

However, the reaction can be complicated by side products. For instance, in the cyanation of similar activated benzyl (B1604629) halides like p-nitrobenzyl halide, the high reactivity of the substrate and the strong basicity of sodium cyanide can lead to the formation of stilbene (B7821643) derivatives as major byproducts. google.com This highlights the need for carefully controlled reaction conditions to favor the desired substitution product. Modern cyanation methods, such as those using palladium or nickel catalysts, have been developed for aryl halides and may offer alternative strategies to mitigate side reactions and improve efficiency. nih.govresearchgate.netgoogle.com

The success of the cyanation of halogenated benzylic precursors is highly dependent on the optimization of reaction conditions, including the choice of solvent, reaction temperature, and the use of catalysts.

Solvent: The choice of solvent is critical as it influences the solubility of the reactants and the reaction rate. For nucleophilic substitution reactions, polar aprotic solvents are often preferred. For example, in the cyanation of p-nitrobenzyl halide, using dimethyl sulfoxide (B87167) (DMSO) as a solvent was found to improve the yield of the desired nitrile product. google.com Other solvents like acetonitrile (B52724) have been shown to offer better yields and shorter reaction times compared to protic solvents like ethanol (B145695) or water in various organic syntheses. researchgate.netscielo.br In some cases, N,N-dimethylformamide (DMF) has also been shown to provide high yields at reflux temperatures. researchgate.net

Temperature: The reaction temperature must be carefully controlled. While higher temperatures, often at reflux, can increase the reaction rate, they can also promote the formation of undesired byproducts. researchgate.net For highly activated substrates, the reaction may proceed efficiently at or near room temperature. chemicalbook.com Finding the optimal balance where the rate of the desired reaction is maximized while side reactions are minimized is a key aspect of the process development.

Catalysis: While simple nucleophilic substitution with cyanide salts is common, catalysis can play a role in enhancing efficiency and selectivity. For instance, phase-transfer catalysts can be employed when using a biphasic solvent system to facilitate the transfer of the cyanide anion from the aqueous phase to the organic phase where the benzylic halide is dissolved.

The following table summarizes the impact of different solvents and temperatures on product yield in representative nucleophilic substitution reactions, illustrating the importance of condition optimization.

| Entry | Solvent | Temperature | Yield | Reaction Time | Reference |

| 1 | Ethanol | Reflux | 75% | - | researchgate.net |

| 2 | Acetonitrile | Reflux | 80% | 10 min | researchgate.net |

| 3 | Water | Reflux | 55% | - | researchgate.net |

| 4 | N,N-Dimethylformamide (DMF) | Reflux | 80% | - | researchgate.net |

This table is illustrative, based on data from similar reaction types, to show the effect of condition optimization.

An alternative synthetic route involves the nitration of a pre-existing phenylacetonitrile (B145931) derivative. For the synthesis of 2-(2-chloro-6-nitrophenyl)acetonitrile, the starting material would be 2-chlorophenylacetonitrile. This strategy hinges on controlling the regioselectivity of the electrophilic nitration reaction.

Regioselectivity in the nitration of 2-chlorophenylacetonitrile is governed by the directing effects of the substituents already present on the aromatic ring: the chloro group and the acetonitile (-CH₂CN) group. The chloro group is an ortho-, para-director, while the acetonitile group is generally considered a meta-director.

For 2-chlorophenylacetonitrile, the chloro group at position 2 directs incoming electrophiles to positions 4 (para) and 6 (ortho). The acetonitile group at position 1 directs to position 3 and 5 (meta). The target position for the nitro group is position 6, which is ortho to the chloro substituent. Studies on the nitration of other halogenated benzenoids have shown that the nitro group entry often occurs ortho to the halo group. scholarsjournal.net However, a mixture of isomers is a common outcome in such reactions. google.com The choice of nitrating agent and reaction conditions can significantly influence the product distribution, allowing for the selective formation of a specific isomer. nih.gov For example, classical nitration conditions might yield one major product, while alternative reagents could favor a different position. nih.gov

The method used for nitration is a critical factor in the success of this synthetic approach. A variety of nitrating agents and systems have been developed, ranging from traditional mixed acids to more modern, specialized reagents.

Mixed Acids: The most conventional method for aromatic nitration involves the use of a "mixed acid" solution containing concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rushim.rusci-hub.se The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. frontiersin.org This method is widely used in industry but can suffer from a lack of regioselectivity and the production of significant acidic waste. frontiersin.orgnih.gov

Alternative Nitrating Agents: To overcome the limitations of mixed acids, various alternative nitrating agents have been developed. These often offer milder reaction conditions, improved safety profiles, and enhanced regioselectivity.

Some notable alternative nitrating agents include:

Nitric Acid with Polyphosphoric Acid: This combination has been used for the para-directional nitration of phenylacetonitrile. google.com

Guanidine Nitrate (B79036) and Nitroguanidine: These can be used with sulfuric acid to nitrate both activated and deactivated aromatic substrates in high yields. uri.edu

Dinitrogen Pentoxide (N₂O₅): This is considered an effective and more environmentally friendly nitrating agent that can be used almost stoichiometrically, thereby reducing acidic waste. nih.gov

Tetrabutylammonium Nitrate-Trifluoroacetic Anhydride (TBAN-TFAA): This system has been shown to provide exclusive regioselectivity in the nitration of certain complex heterocyclic systems, demonstrating its potential for controlled nitrations. nih.gov

Other Nitronium Sources: Reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) can also serve as powerful nitrating agents. quora.com The development of bench-stable organic nitrating reagents is also an active area of research. researchgate.net

The following table provides a summary of various nitrating agents and their key features.

| Nitrating Agent | Composition | Key Features | References |

| Mixed Acid | Conc. HNO₃ + Conc. H₂SO₄ | Traditional, powerful, widely used. | rushim.ru, sci-hub.se |

| Fuming Nitric Acid | HNO₃ + N₂O₄ | Highly reactive. | google.com |

| Nitric Acid/Polyphosphoric Acid | Conc. HNO₃ + PPA | Promotes para-selectivity in some substrates. | google.com |

| Dinitrogen Pentoxide | N₂O₅ | Effective, eco-friendly, reduces acidic waste. | nih.gov |

| Guanidine Nitrate/H₂SO₄ | C(NH₂)₃NO₃ + H₂SO₄ | Rapid reactions, high yields. | uri.edu |

| TBAN-TFAA | (C₄H₉)₄NNO₃ + (CF₃CO)₂O | Can provide high regioselectivity. | nih.gov |

Aromatic Nitration Strategies for Phenylacetonitrile Derivatives

Multi-Step Conversions from Aromatic Precursors

A common and often more regioselective approach involves starting with an aromatic compound that already contains some of the required substituents in the correct positions. For the target molecule, 2-chloro-6-nitrotoluene (B1664060) is a logical and readily available starting material. This strategy focuses on the chemical modification of the methyl group into the desired acetonitrile functionality.

This pathway leverages the methyl group of 2-chloro-6-nitrotoluene as a synthetic handle for elaboration into the cyanomethyl group. The process typically involves an initial oxidation of the methyl group, followed by conversion of the resulting functional group into the nitrile.

The oxidation of the electron-deficient methyl group in 2-chloro-6-nitrotoluene can be achieved using strong oxidizing agents. A well-documented method involves the use of potassium permanganate (B83412) (KMnO₄) in an aqueous alkaline solution to convert the toluene (B28343) derivative directly to the corresponding benzoic acid. prepchem.com The reaction proceeds by heating the mixture to ensure the completion of the oxidation. prepchem.com

Another potential pathway involves a two-step oxidation. First, the 2-chloro-6-nitrotoluene can be converted to 2-chloro-6-nitrobenzyl alcohol. This intermediate can then be oxidized to 2-chloro-6-nitrobenzoic acid using nitric acid. chemicalbook.com This method provides an alternative route to the key carboxylic acid intermediate. chemicalbook.com

Table 1: Oxidation of 2-Chloro-6-nitrotoluene

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-6-nitrotoluene | 1. Potassium permanganate (KMnO₄), 1 N Potassium hydroxide (B78521) (KOH), Water2. Additional KMnO₄ | 1. Heated at 100°C for 8.5 hours2. Heated at 100°C for 2.5 hours | 2-Chloro-6-nitrobenzoic acid | Not specified in abstract | prepchem.com |

While the conversion of a carboxylic acid to a phenylacetonitrile derivative typically involves reduction to an alcohol, conversion to a benzyl halide, and subsequent nucleophilic substitution with a cyanide salt, this is a lengthy process. A more direct, albeit complex, patented method bypasses the carboxylic acid intermediate and converts 2-chloro-6-nitrotoluene into a nitrile derivative through a different pathway. This process involves the condensation of the starting material with a dialkyl oxalate, such as diethyl oxalate, in the presence of a strong base like potassium ethoxide. google.com This forms a β-(2-chloro-6-nitrophenyl)pyruvic acid ester. google.com This intermediate is then hydrolyzed and treated with nitrous acid to form an oxime. Subsequent treatment of the oxime with an oxidizing agent results in decarboxylation, oxidation, and dehydration to yield 2-chloro-6-nitrobenzonitrile. google.com Although this yields the benzonitrile (B105546) rather than the phenylacetonitrile, it represents a documented method for converting the toluene precursor to a nitrile-containing scaffold. The conversion from the benzonitrile to the target phenylacetonitrile would then require an additional carbon homologation step, which is a non-trivial transformation.

An alternative retrosynthetic approach begins with the phenylacetonitrile core and involves the sequential introduction of the chloro and nitro groups onto the aromatic ring through electrophilic substitution reactions. This strategy is often more challenging due to issues with regioselectivity.

The functionalization of the phenylacetonitrile ring via electrophilic aromatic substitution is governed by the directing effects of the substituents. The cyanomethyl group (-CH₂CN) is an activating group and an ortho, para-director. However, introducing two substituents into the 2- and 6-positions is synthetically difficult.

The first substitution (e.g., nitration) would yield a mixture of ortho- and para-nitrophenylacetonitrile. Indeed, studies on the direct nitration of phenylacetonitrile using nitric acid and polyphosphoric acid have shown a strong preference for the formation of the para-isomer, with the goal of minimizing the ortho-product. google.com To synthesize the target molecule, the ortho-isomer would be required.

Once the first substituent is in place at the C2 position (e.g., a nitro group), the ring becomes significantly deactivated. The existing ortho-nitro group would then direct subsequent electrophilic substitutions (like chlorination) primarily to the C4 (para) and C6 (ortho) positions. Achieving selective substitution at the C6 position while avoiding the C4 position would be challenging and likely result in a mixture of isomers, necessitating difficult purification steps. The steric hindrance from the C2 nitro group and the C1 cyanomethyl group would further disfavor substitution at the C6 position. Therefore, this direct functionalization approach is generally considered less efficient for producing a clean, single isomer of 2-(2-chloro-6-nitrophenyl)acetonitrile.

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This strategy utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, to facilitate deprotonation of a specific, adjacent ortho-proton. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a suitable electrophile to introduce a new substituent exclusively at that ortho position. wikipedia.org

In a hypothetical application to synthesize 2-(2-Chloro-6-nitrophenyl)acetonitrile, one could envision a multi-step DoM strategy. However, this approach faces a significant challenge: the benzylic protons of the cyanomethyl group (-CH₂CN) are highly acidic (pKa ≈ 22 in DMSO) and would be readily deprotonated by the strong alkyllithium base before any aromatic C-H proton. uwindsor.ca

To circumvent this, a synthetic equivalent or a precursor to the cyanomethyl group would be necessary. For instance, one could start with a benzyl alcohol derivative protected with a powerful DMG, such as a carbamate (B1207046) (-OCONR₂). This substrate could undergo a first DoM sequence, where lithiation occurs ortho to the carbamate group, followed by quenching with an electrophilic chlorine source (e.g., N-chlorosuccinimide or hexachloroethane). A second, subsequent DoM at the other ortho position, followed by reaction with an electrophilic nitrating agent (e.g., N₂O₄ or an alkyl nitrate), could install the nitro group. The final steps would involve the deprotection of the alcohol and its conversion to the target nitrile functionality via standard methods (e.g., conversion to a benzyl halide followed by cyanide displacement). While theoretically plausible, this multi-step sequence would require careful selection of the DMG and optimization of reaction conditions to manage the multiple functional groups. organic-chemistry.org

Table of Compounds

| Compound Name |

|---|

| 2-(2-Chloro-6-nitrophenyl)acetonitrile |

| 2-Chloro-6-nitrotoluene |

| 2-Chloro-6-nitrobenzoic acid |

| 2-Chloro-6-nitrobenzyl alcohol |

| 2-chloro-6-nitrobenzonitrile |

| Phenylacetonitrile |

| ortho-Nitrophenylacetonitrile |

| para-Nitrophenylacetonitrile |

| Potassium permanganate |

| Potassium hydroxide |

| Nitric acid |

| Diethyl oxalate |

| Potassium ethoxide |

| Nitrous acid |

| n-Butyllithium |

| s-Butyllithium |

| N-Chlorosuccinimide |

Emerging and Green Chemistry Methodologies in Synthesis

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in chemical research, offering significant advantages over conventional heating methods. at.uaresearchgate.net By utilizing microwave radiation, this technique allows for direct coupling of energy with the reacting molecules, leading to rapid and uniform heating. researchgate.net This often results in dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles with fewer byproducts. researchgate.netresearchgate.net

While specific literature detailing a microwave-assisted protocol exclusively for 2-(2-chloro-6-nitrophenyl)acetonitrile is not abundant, the principles of MAOS are highly applicable to the key transformations involved in its synthesis, such as cyanation of aryl halides. Research has shown that palladium-catalyzed cyanation of aryl bromides can be effectively carried out under microwave irradiation, achieving high yields in very short reaction times. organic-chemistry.org For instance, microwave-assisted cyanation of an aryl bromide on a metal-organic framework was achieved at 170°C in just 10 minutes, a significant improvement over standard thermal conditions. nih.gov Such protocols could be adapted for the synthesis of 2-(2-chloro-6-nitrophenyl)acetonitrile from a suitable 2-chloro-6-nitro-substituted aryl halide precursor. The use of microwave heating in multicomponent reactions to build complex heterocyclic structures also demonstrates its power to accelerate reaction rates and improve yields, with reaction times decreasing from hours to minutes. nih.govnih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Heating Mechanism | Conduction and convection (slow, non-uniform) | Direct dielectric heating (rapid, uniform) |

| Reaction Time | Hours to days | Minutes to hours researchgate.net |

| Energy Efficiency | Lower | Higher, due to targeted heating |

| Yields | Often moderate | Often higher due to reduced side reactions researchgate.net |

| Purity | May require extensive purification | Generally higher purity researchgate.net |

Flow Chemistry Applications for Enhanced Productivity

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing. neuroquantology.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over parameters like temperature, pressure, and residence time. europa.eujst.org.in This methodology offers unparalleled advantages in terms of safety, scalability, and efficiency. neuroquantology.com

For the synthesis of aryl nitriles, flow chemistry provides a safer and more efficient alternative to batch methods. rsc.org Nitration reactions, which are notoriously exothermic and can be hazardous on a large scale in batch reactors, are well-controlled in flow systems due to the high surface-area-to-volume ratio of the reactors, enabling rapid heat dissipation. europa.euewadirect.com An efficient continuous-flow nitration of o-xylene (B151617) has been demonstrated to achieve high yields (94.1%) and throughput (800 g/h) with improved impurity profiles compared to batch processes. nih.gov Furthermore, cyanide-free methods for synthesizing nitriles have been developed using flow chemistry, which enhances the safety profile by avoiding the use of highly toxic cyanide reagents. rsc.org A continuous flow process using p-tosylmethyl isocyanide (TosMIC) as a cyanide-free precursor can produce various aryl nitriles with a residence time as short as 1.5 minutes. rsc.org These principles are directly applicable to the large-scale, safe, and efficient production of 2-(2-chloro-6-nitrophenyl)acetonitrile.

| Feature | Batch Processing | Flow Chemistry |

| Scalability | Challenging, risk of runaway reactions | Readily scalable by extending operation time neuroquantology.com |

| Safety | Higher risk with exothermic/hazardous reactions | Enhanced safety due to small reactor volume and superior heat control europa.eu |

| Process Control | Less precise control over temperature and mixing | Precise control over temperature, pressure, and residence time jst.org.in |

| Reproducibility | Can vary between batches | High reproducibility and consistency neuroquantology.com |

| Productivity | Limited by vessel size and reaction cycle time | Continuous production leads to high throughput rsc.orgnih.gov |

Catalyst-Free or Environmentally Benign Reaction Conditions

In line with the principles of green chemistry, there is a growing focus on developing synthetic routes that minimize or eliminate the use of hazardous substances and catalysts. nih.gov For the synthesis of aryl nitriles, this includes exploring cyanide-free methods and reactions that proceed under solvent-free or catalyst-free conditions. nih.govcmu.edu

Several strategies have emerged for the environmentally benign synthesis of nitriles. One approach involves using safer, non-toxic cyanide sources like potassium ferrocyanide. organic-chemistry.org Another innovative, cyanide-free method involves the palladium-catalyzed reaction of an aryl halide with ethyl nitroacetate (B1208598) and an olefin to generate the corresponding cyanoarene. nih.gov Furthermore, research into solvent-free organic synthesis, sometimes facilitated by microwave irradiation on solid supports, shows promise for reducing waste and environmental impact. researchgate.netcmu.edu While a specific catalyst-free protocol for 2-(2-chloro-6-nitrophenyl)acetonitrile is not explicitly documented, the development of directional nitration using polyphosphoric acid to improve regioselectivity in phenylacetonitrile nitration points towards greener methodologies by enhancing atom economy and reducing the formation of unwanted isomers. google.com The overarching goal is to replace toxic reagents and heavy metal catalysts with more sustainable alternatives, thereby reducing the environmental footprint of the synthesis. nih.gov

Yield Enhancement and Purification Techniques

Optimizing reaction yield and simplifying purification are critical for the economic viability and sustainability of chemical manufacturing. For 2-(2-chloro-6-nitrophenyl)acetonitrile, traditional synthesis might involve multiple steps with purification by crystallization or column chromatography. google.com

Yield enhancement can be achieved by carefully controlling reaction parameters. For instance, in the synthesis of a related compound, 2-(5-chloro-2-nitrophenyl)acetonitrile, a yield of 83% was reported using sodium hydride in dimethyl sulfoxide at 20-25°C. chemicalbook.com Flow chemistry contributes significantly to yield enhancement through superior mixing and temperature control, which minimizes the formation of impurities. europa.eujst.org.in The continuous removal of the product from the reaction zone in a flow system can also prevent degradation and side reactions.

Chemical Reactivity and Transformation Mechanisms of 2 2 Chloro 6 Nitrophenyl Acetonitrile

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond (C≡N) in 2-(2-chloro-6-nitrophenyl)acetonitrile is a versatile functional group that participates in a variety of chemical transformations. The polarity of the bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic, allows for reactions with both acids and bases, as well as nucleophiles and reducing agents.

One of the most fundamental reactions of nitriles is their hydrolysis to form amides and, upon further reaction, carboxylic acids. byjus.comchemguide.co.uk This transformation can be effectively carried out under either acidic or basic conditions, with the reaction proceeding through an amide intermediate in both cases. chemguide.co.ukjove.com The reaction with water alone is typically negligible and requires heating with an acid or alkali catalyst. chemguide.co.uk

Under acidic conditions, the hydrolysis of 2-(2-chloro-6-nitrophenyl)acetonitrile begins with the protonation of the nitrile nitrogen. libretexts.orglumenlearning.com This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. jove.comlibretexts.orglumenlearning.com

The mechanism proceeds through the following key steps:

Protonation: The nitrile nitrogen is protonated by the acid catalyst. lumenlearning.com

Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon. libretexts.org

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, leading to a resonance-stabilized intermediate. jove.comlibretexts.org This results in the formation of a tautomer of an amide, known as an imidic acid. chemistrysteps.com

Tautomerization: The imidic acid tautomerizes to the more stable amide, 2-(2-chloro-6-nitrophenyl)acetamide. libretexts.orgchemistrysteps.com

Further Hydrolysis: Under sustained heating in aqueous acid, the intermediate amide undergoes further hydrolysis. jove.com This involves protonation of the amide's carbonyl oxygen, followed by nucleophilic attack by water on the carbonyl carbon. jove.com Subsequent elimination of ammonia (B1221849) (which is protonated to form an ammonium (B1175870) ion in the acidic medium) yields the final product, 2-(2-chloro-6-nitrophenyl)acetic acid. byjus.comchemguide.co.ukjove.com

Table 1: Key Steps in Acid-Catalyzed Nitrile Hydrolysis

| Step | Description | Key Intermediate |

| 1 | Protonation of the nitrile nitrogen. | Protonated Nitrile |

| 2 | Nucleophilic attack by water on the nitrile carbon. | Oxonium Ion Intermediate |

| 3 | Proton transfer and tautomerization. | Imidic Acid |

| 4 | Formation of the amide. | 2-(2-chloro-6-nitrophenyl)acetamide |

| 5 | Hydrolysis of the amide. | 2-(2-chloro-6-nitrophenyl)acetic Acid |

In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis mechanism is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. libretexts.orgjove.com

The key steps in the base-catalyzed mechanism are:

Nucleophilic Addition: A hydroxide ion (OH⁻) directly attacks the nitrile carbon, forming a negatively charged intermediate on the nitrogen. chemistrysteps.comjove.com

Protonation: The nitrogen anion is protonated by water, forming an imidic acid. libretexts.orgchemistrysteps.com

Tautomerization: The imidic acid is deprotonated by the base and, after another proton transfer, rearranges into the amide intermediate. chemistrysteps.com

Further Hydrolysis: The amide is then hydrolyzed under basic conditions. A hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. jove.com This intermediate then collapses, eliminating an amide ion (NH₂⁻) as the leaving group, which is a very strong base and immediately deprotonates a water molecule to form ammonia. jove.com The final product is the carboxylate salt, sodium 2-(2-chloro-6-nitrophenyl)acetate. chemguide.co.uk Acidification of this salt is necessary to obtain the free carboxylic acid. chemguide.co.uk

Table 2: Key Steps in Base-Catalyzed Nitrile Hydrolysis

| Step | Description | Key Intermediate/Product |

| 1 | Nucleophilic attack by hydroxide ion on the nitrile carbon. | Iminate Anion |

| 2 | Protonation by water. | Imidic Acid |

| 3 | Tautomerization to the amide. | 2-(2-chloro-6-nitrophenyl)acetamide |

| 4 | Nucleophilic attack by hydroxide on the amide carbonyl. | Tetrahedral Intermediate |

| 5 | Elimination of amide ion and formation of the carboxylate salt. | Sodium 2-(2-chloro-6-nitrophenyl)acetate |

| 6 | Acidification (if required). | 2-(2-chloro-6-nitrophenyl)acetic Acid |

The nitrile group of 2-(2-chloro-6-nitrophenyl)acetonitrile can be reduced to a primary amine, yielding 2-(2-chloro-6-nitrophenyl)ethanamine. This transformation is typically accomplished using powerful reducing agents, such as lithium aluminum hydride (LiAlH₄). Nitriles can react vigorously with reducing agents. chemicalbook.com

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic nitrile carbon. libretexts.org This initial addition is followed by a second hydride addition. The resulting di-anionic intermediate is then protonated during an aqueous workup step to give the primary amine. libretexts.org

The electrophilic carbon atom of the nitrile group is susceptible to attack by various carbon-based nucleophiles, most notably organometallic reagents like Grignard reagents (R-MgX). This reaction provides a pathway to synthesize ketones.

The mechanism begins with the nucleophilic Grignard reagent attacking the nitrile carbon, forming an imine anion salt. libretexts.org This intermediate is stable until an aqueous acid workup is performed. During the workup, the imine salt is protonated to form an imine, which is then further protonated to an iminium ion. The iminium ion is subsequently attacked by water and, after a series of proton transfers and the elimination of ammonia, a ketone is formed. libretexts.org For instance, the reaction of 2-(2-chloro-6-nitrophenyl)acetonitrile with methylmagnesium bromide, followed by hydrolysis, would yield 1-(2-chloro-6-nitrophenyl)propan-2-one.

The nitrile group in 2-(2-chloro-6-nitrophenyl)acetonitrile and related structures can participate in cyclization reactions to form various heterocyclic systems. While specific examples for this exact molecule are not prevalent, reactions of structurally similar compounds illustrate this potential. For example, related 2-nitrophenylacetonitrile (B16159) compounds have been utilized in the synthesis of α-carbolines through tandem reactions. chemicalbook.com

In other cases, substituted phenylacetonitriles undergo base-assisted cyclization reactions. For instance, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles undergo an oxidative cyclization process to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govacs.org This type of reaction demonstrates how the nitrile group, in conjunction with other functional groups on the molecule or a reactant, can be a key component in the construction of complex ring structures. nih.govacs.org

Cyclization Reactions Involving the Nitrile Moiety

Reactivity of the Nitro Functional Group

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other important functional groups.

The reduction of an aromatic nitro group to a primary amine (an aniline (B41778) derivative) is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion can be achieved through various methods, with the choice of reagent often depending on the presence of other reducible functional groups in the molecule. commonorganicchemistry.com

Catalytic hydrogenation is a highly effective method for reducing nitro groups. wikipedia.org This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): This is one of the most common and efficient catalysts for this transformation. commonorganicchemistry.com However, a significant drawback is its ability to reduce other functional groups and catalyze dehalogenation, which would be a concern for 2-(2-chloro-6-nitrophenyl)acetonitrile. commonorganicchemistry.com The chlorine atom could be reductively removed, leading to a mixture of products.

Raney Nickel: Catalytic hydrogenation with Raney nickel is also effective and is often used as an alternative to Pd/C, particularly when trying to avoid the dehalogenation of aromatic chlorides, bromides, or iodides. commonorganicchemistry.com

Chemo-selective Reduction: Achieving chemo-selectivity—reducing the nitro group while preserving the chloro and nitrile functionalities—is critical. The choice of catalyst and reaction conditions is paramount. Mild reducing catalysts like palladium are often used to achieve highly chemo-selective hydrogenation of a nitro group to a primary amine without reducing other groups like pyridyl or phenylene rings. mit.edu Enzymatic reductions can also offer high chemo-selectivity; for instance, 3-nitrophenol (B1666305) nitroreductase catalyzes the reduction of aromatic nitro groups to hydroxylamino groups. nih.govnih.gov

The use of easily oxidized metals in the presence of an acid provides a classic and reliable method for nitro group reduction. masterorganicchemistry.com These methods are often chemo-selective and can be advantageous when sensitive functional groups are present.

Iron (Fe) in Acid: The reduction of aromatic nitro compounds using iron metal in an acidic medium (such as acetic acid or hydrochloric acid) is a widely used industrial and laboratory method. wikipedia.orgnm.gov This method is known for its mildness and tolerance of other reducible groups. commonorganicchemistry.com The reaction proceeds through a series of two-electron additions, involving nitroso and hydroxylamine (B1172632) intermediates, ultimately yielding the amine. nm.gov

Tin (Sn) or Tin(II) Chloride (SnCl₂): Tin metal with hydrochloric acid is another classic method. youtube.com Tin(II) chloride offers a milder alternative for reducing nitro groups in the presence of other functionalities. commonorganicchemistry.com

Zinc (Zn) in Acid: Zinc metal under acidic conditions also effectively reduces nitro groups to amines. commonorganicchemistry.com

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents/Catalyst | Advantages | Potential Disadvantages for 2-(2-Chloro-6-nitrophenyl)acetonitrile |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean reaction | Potential for dehalogenation (loss of Cl) and nitrile reduction |

| Catalytic Hydrogenation | H₂, Raney Ni | Often avoids dehalogenation of aryl chlorides | May still affect other sensitive groups |

| Metal-Mediated Reduction | Fe, HCl/AcOH | Good chemo-selectivity, inexpensive | Requires stoichiometric metal, acidic workup |

| Metal-Mediated Reduction | SnCl₂ | Mild, good chemo-selectivity | Stoichiometric tin salts produced as waste |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides that possess strong electron-withdrawing groups. libretexts.org The nitro group in 2-(2-chloro-6-nitrophenyl)acetonitrile plays a crucial role in activating the aromatic ring for this type of reaction.

The SNAr mechanism occurs in two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

Loss of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion). nih.gov

For the SNAr reaction to proceed, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.orglibretexts.org In 2-(2-chloro-6-nitrophenyl)acetonitrile, the nitro group is in the ortho position relative to the chlorine atom. This positioning is ideal because it allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group through resonance, thereby stabilizing this key intermediate. libretexts.orglibretexts.org This stabilization lowers the activation energy for the initial nucleophilic attack, making the reaction feasible. nih.gov If the nitro group were in the meta position, this resonance stabilization would not be possible, and the SNAr reaction would not readily occur. libretexts.org Therefore, the presence and position of the nitro group are what make the chlorine atom in 2-(2-chloro-6-nitrophenyl)acetonitrile susceptible to displacement by a wide range of nucleophiles. nih.gov

Role in Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Insights into SNAr Pathways

The SNAr mechanism for 2-(2-chloro-6-nitrophenyl)acetonitrile proceeds via a two-step addition-elimination pathway.

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine atom. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. The negative charge of this complex is delocalized across the aromatic system and, most importantly, onto the ortho-nitro group.

Leaving Group Elimination: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This step is typically fast.

Reactivity of the Chlorine Atom

The chlorine atom in 2-(2-chloro-6-nitrophenyl)acetonitrile is the primary site for nucleophilic attack due to the electronic activation conferred by the other ring substituents.

Nucleophilic Aromatic Substitution (SNAr)

As previously detailed, the chlorine atom is susceptible to displacement via the SNAr mechanism. The electron-withdrawing groups ortho and para to the chlorine atom create a highly electrophilic carbon center, which is readily attacked by a variety of nucleophiles.

In the context of nucleophilic aromatic substitution, both halide and nitro groups can function as leaving groups. However, the relative leaving group ability is highly dependent on the reaction conditions and the nature of the substrate. Generally, for activated aromatic systems, the order of leaving group ability is F > Cl ≈ Br > I. The nitro group can also be displaced, particularly with certain nucleophiles and under specific conditions. In the case of 2-(2-chloro-6-nitrophenyl)acetonitrile, the chlorine atom is typically the more facile leaving group compared to the nitro group in common SNAr reactions. This is because the C-Cl bond is weaker than the C-N bond of the nitro group, and chloride is a better leaving group than the nitrite (B80452) anion.

Steric Effects: Steric hindrance can play a significant role in SNAr reactions. The presence of a substituent ortho to the reaction center can sterically impede the approach of the nucleophile, potentially slowing down the reaction rate. researchgate.net In 2-(2-chloro-6-nitrophenyl)acetonitrile, the nitro group is ortho to the chlorine atom. While electronically activating, its bulkiness could introduce a degree of steric hindrance to the incoming nucleophile. researchgate.net The extent of this steric effect would depend on the size of the attacking nucleophile. For smaller nucleophiles, the electronic activation is likely to be the overriding factor, while for bulkier nucleophiles, steric hindrance could become more pronounced. rsc.org

| Factor | Influence on SNAr Reactivity | Specifics for 2-(2-Chloro-6-nitrophenyl)acetonitrile |

|---|---|---|

| Electronic Effect of Nitro Group | Strongly activating due to -M and -I effects, stabilizing the Meisenheimer complex. | The ortho-nitro group is the primary driver for the high reactivity of the chlorine atom. |

| Electronic Effect of Cyanomethyl Group | Contributes to the overall electron-deficient nature of the aromatic ring. | Enhances the electrophilicity of the carbon bearing the chlorine atom. |

| Steric Effect of Nitro Group | Can hinder the approach of the nucleophile to the reaction center. | May slightly decrease the reaction rate, especially with bulky nucleophiles. rsc.org |

Metal-Catalyzed Cross-Coupling Reactions (Hypothetical Exploration)

While the primary reactivity of the chlorine atom in 2-(2-chloro-6-nitrophenyl)acetonitrile is through SNAr, it is hypothetically plausible for it to participate in metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For a successful cross-coupling reaction, a metal catalyst (typically palladium, nickel, or copper-based) undergoes an oxidative addition into the carbon-chlorine bond. The presence of the electron-withdrawing nitro and cyanomethyl groups would likely influence the oxidative addition step. While these groups activate the C-Cl bond towards nucleophilic attack, their effect on oxidative addition can be more complex. Electron-withdrawing groups can sometimes hinder the oxidative addition of low-valent metal catalysts.

However, recent advances in catalyst design have enabled the cross-coupling of electron-deficient aryl chlorides. mdpi.com Therefore, it is conceivable that under appropriate catalytic conditions (e.g., using electron-rich ligands to facilitate oxidative addition), 2-(2-chloro-6-nitrophenyl)acetonitrile could undergo cross-coupling reactions.

A potential competing reaction in metal-catalyzed processes involving nitroarenes is the reduction of the nitro group or coupling involving the nitro group itself as a leaving group. acs.org The choice of catalyst, ligands, and reaction conditions would be crucial to selectively achieve cross-coupling at the C-Cl bond while preserving the nitro functionality.

| Cross-Coupling Reaction | Potential Reactivity | Challenges and Considerations |

|---|---|---|

| Suzuki Coupling (with boronic acids) | Plausible for C-C bond formation. | Catalyst deactivation, competing nitro group reduction. |

| Heck Coupling (with alkenes) | Possible for vinylation of the aromatic ring. | Requires robust catalyst systems for electron-deficient aryl chlorides. |

| Buchwald-Hartwig Amination (with amines) | Potential for C-N bond formation. | Competition with SNAr pathway, potential for catalyst inhibition by the nitro group. |

Reactivity of the Acetonitrile (B52724) Methylene (B1212753) Group

The methylene (-CH₂-) group in 2-(2-chloro-6-nitrophenyl)acetonitrile is positioned between two electron-withdrawing groups: the nitrile (-CN) and the 2-chloro-6-nitrophenyl ring. This "active methylene" position is characterized by heightened acidity, making it a key site for C-C bond formation through carbanion intermediates.

The protons of the methylene group are acidic and can be readily removed by a suitable base to form a resonance-stabilized carbanion. siue.edu The stability of this carbanion is a result of the negative charge being delocalized over the α-carbon, the nitrile group, and the aromatic ring. The potent electron-withdrawing effect of the ortho-nitro group further enhances this stability and increases the acidity of the methylene protons. uni-muenchen.de

The acidity of substituted phenylacetonitriles has been studied, and the pKa of 2-(p-nitrophenyl)acetonitrile in DMSO is reported as 12.3, which is significantly more acidic than unsubstituted phenylacetonitrile (B145931). uni-muenchen.de The additional chloro-substituent in the target molecule is expected to have a further, albeit smaller, acidifying effect. Common bases used for this deprotonation include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA). siue.edugoogle.com

The carbanion generated from 2-(2-chloro-6-nitrophenyl)acetonitrile is a potent nucleophile that can participate in various C-C bond-forming reactions. A classic example is the Knoevenagel condensation, which involves the reaction of the active methylene compound with an aldehyde or ketone. rsc.orgresearchgate.net This reaction typically proceeds via the initial formation of the carbanion, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate subsequently eliminates water to yield a new C=C double bond, leading to the formation of α,β-unsaturated nitriles. researchgate.net This provides a direct route to highly functionalized olefins. google.com

The term "cyanomethylation" can refer to reactions where a -CH₂CN group is introduced into a molecule. organic-chemistry.org In the context of 2-(2-chloro-6-nitrophenyl)acetonitrile, the molecule itself can act as a cyanomethylating agent. The nucleophilic carbanion can be used to displace a leaving group in an Sₙ2 reaction, effectively transferring the 2-(2-chloro-6-nitrophenyl)cyanomethyl moiety to an electrophilic substrate. Furthermore, radical-based pathways can be envisioned where a cyanomethyl radical is generated from the parent compound and added to unsaturated systems. encyclopedia.pubresearchgate.net The electrochemically generated "naked" cyanomethyl anion is known to be a highly reactive nucleophile. researchgate.net

The carbanion of the methylene group can also act as an intramolecular nucleophile, leading to various cyclization reactions. This strategy is particularly powerful when another reactive group is present in the molecule or is introduced during a preceding reaction step.

A relevant example is a domino reaction sequence involving a Sonogashira coupling followed by an intramolecular cyclization. For a closely related substrate, 2-(2-bromophenoxy)acetonitrile, reaction with a terminal alkyne first forms the coupled product. organic-chemistry.org In the presence of a base, the methylene group is deprotonated, and the resulting carbanion attacks the newly introduced alkyne in a 5-exo-dig cyclization, ultimately forming a substituted benzofuran. organic-chemistry.org

Similarly, reductive cyclization pathways involving a nitro group are known. nih.gov It is conceivable that under reducing conditions that convert the nitro group to an amine or nitroso group, the methylene carbanion could engage in an intramolecular cyclization to form nitrogen-containing heterocyclic ring systems. Such cyclizations are valuable in the synthesis of complex scaffolds like indoles and related structures. acs.orgsemanticscholar.org

Aromatic Ring Functionalization and Transformations of 2-(2-Chloro-6-nitrophenyl)acetonitrile

The aromatic ring of 2-(2-chloro-6-nitrophenyl)acetonitrile is characterized by a low electron density, a consequence of the presence of multiple electron-withdrawing substituents. This electronic deficiency significantly governs its reactivity, particularly in transformations involving the aromatic core. The chloro group, the nitro group, and the cyanomethyl group all pull electron density from the benzene (B151609) ring, rendering it highly deactivated towards reactions that require a nucleophilic aromatic system.

Electrophilic Aromatic Substitution (Considerations under Strong Deactivating Groups)

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. msu.edu The mechanism involves the attack of an electrophile on the electron-rich π-system of the benzene ring, forming a positively charged intermediate known as a benzenonium ion, followed by the loss of a proton to restore aromaticity. msu.eduijrti.org However, the viability of this reaction is profoundly influenced by the substituents already present on the ring.

Substituents are broadly classified as either activating or deactivating. libretexts.org Activating groups donate electron density to the ring, stabilizing the benzenonium ion intermediate and increasing the reaction rate compared to benzene. quora.com Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and making the substitution reaction significantly slower and requiring more forcing conditions. libretexts.orgassets-servd.host

The aromatic ring of 2-(2-chloro-6-nitrophenyl)acetonitrile possesses three substituents: a nitro group (-NO₂), a chloro group (-Cl), and a cyanomethyl group (-CH₂CN).

Nitro Group (-NO₂): This is one of the most powerful deactivating groups due to its strong electron-withdrawing nature through both resonance and inductive effects. quora.comassets-servd.host It directs incoming electrophiles to the meta position.

Chloro Group (-Cl): Halogens are a unique class. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the carbocation intermediate when the attack is at these positions. msu.edu

Cyanomethyl Group (-CH₂CN): The cyano group is electron-withdrawing. While the methylene (-CH₂-) spacer mitigates its direct resonance-withdrawing effect from the ring, the group as a whole is considered weakly deactivating through an inductive effect. It is generally considered an ortho, para-director.

Given the substitution pattern of 2-(2-chloro-6-nitrophenyl)acetonitrile, the available positions for an incoming electrophile are C3, C4, and C5. The combined influence of the existing groups makes any EAS reaction exceptionally challenging. The ring is severely deactivated, meaning that reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require extremely harsh conditions (e.g., high temperatures, strong superacids) and are expected to result in very low yields, if they proceed at all. quora.comstackexchange.com

The directing effects of the substituents on the remaining positions can be analyzed to predict the regiochemical outcome, should a reaction occur.

| Position of Attack | Influence of -Cl (at C2) | Influence of -NO₂ (at C6) | Influence of -CH₂CN (at C1) | Overall Likelihood |

|---|---|---|---|---|

| C3 | ortho (Favored) | meta (Favored) | ortho (Favored) | Most Likely (Sterically Hindered) |

| C4 | meta (Disfavored) | para (Disfavored) | meta (Disfavored) | Unlikely |

| C5 | para (Favored) | ortho (Disfavored) | meta (Disfavored) | Less Likely |

Based on this analysis, the C3 and C5 positions are electronically favored by at least one directing group. The C3 position is favored by all three groups. However, it is also the most sterically hindered position, flanked by the cyanomethyl and chloro groups. The C5 position is electronically favored by the para-directing chloro group but disfavored by the other two. Therefore, a mixture of products would be expected, with substitution at C3 and C5 being the most probable, albeit with extremely low conversion due to the profound deactivation of the ring.

Rearrangement Reactions (Hypothetical Exploration)

While no specific rearrangement reactions have been documented for 2-(2-chloro-6-nitrophenyl)acetonitrile itself, it is possible to explore hypothetical transformations based on known rearrangements of structurally related aromatic nitro compounds.

Von Richter Rearrangement: The Von Richter rearrangement is a classic reaction of aromatic nitro compounds with potassium cyanide, which results in the substitution of the nitro group and the introduction of a carboxyl group at a position ortho to the original nitro group's location. wikipedia.org The reaction is a type of cine substitution, where the entering group takes a position adjacent to the one vacated by the leaving group. wikipedia.org The mechanism is complex and proceeds through a series of steps initiated by the nucleophilic attack of cyanide. wikipedia.org

Applying this to 2-(2-chloro-6-nitrophenyl)acetonitrile presents an interesting hypothetical scenario. The substrate already contains a nitrile functional group (-CN) within the cyanomethyl substituent. The presence of external cyanide, as required by the reaction, could potentially lead to complex side reactions. However, if the classic Von Richter pathway were to be followed, the cyanide would attack the ring, leading to the eventual loss of the nitro group and the formation of a carboxylic acid. Given the substitution, the attack would likely occur at the C1 position, leading to the displacement of the cyanomethyl group, or at C3, which is less common. This remains a purely theoretical exploration, as the severe deactivation and steric hindrance of the substrate would likely inhibit the initial nucleophilic attack required to trigger the rearrangement.

Acid-Catalyzed Rearrangements: Certain substituted ortho-nitrophenols are known to undergo intramolecular rearrangement in strong acids, such as trifluoromethanesulfonic acid, where the nitro group migrates to the other ortho position. rsc.org This proceeds via a Wheland intermediate formed by protonation. While 2-(2-chloro-6-nitrophenyl)acetonitrile is not a phenol, one could hypothetically consider if a similar migration of the nitro group could be induced under strong acid catalysis. Such a reaction would involve the protonation of the ring, followed by a 1,2-shift of the nitro group. The stability of the resulting intermediates would be crucial. Given the electronic landscape of the molecule, such a rearrangement is highly speculative and would likely be energetically unfavorable compared to decomposition pathways under harsh acidic conditions.

| Rearrangement Type | General Substrate | Key Reagent/Condition | Potential Applicability to 2-(2-Chloro-6-nitrophenyl)acetonitrile |

|---|---|---|---|

| Von Richter Rearrangement | Aromatic Nitro Compound | KCN, aq. Ethanol (B145695) | Highly unlikely due to substrate deactivation and potential side reactions involving the existing cyanomethyl group. wikipedia.org |

| Acid-Catalyzed Nitro Group Migration | Substituted o-Nitrophenols | Strong Acid (e.g., CF₃SO₃H) | Purely speculative; the electronic requirements are not met, and decomposition is more probable under such conditions. rsc.org |

Advanced Spectroscopic and Computational Investigations of 2 2 Chloro 6 Nitrophenyl Acetonitrile

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

A detailed analysis based on standard spectroscopic techniques is currently not possible. The following sections outline the type of information that would be expected from such studies, though the specific data for 2-(2-Chloro-6-nitrophenyl)acetonitrile is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) (-CH₂) protons. The chemical shifts, integration values, and coupling patterns of the aromatic protons would be crucial for confirming the 1,2,3-trisubstitution pattern on the benzene (B151609) ring. The methylene protons would likely appear as a singlet.

¹³C NMR: A carbon-13 NMR spectrum would provide information on the number of unique carbon environments. This would include signals for the two carbons of the acetonitrile (B52724) group, and the carbons of the substituted benzene ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitro substituents.

Without experimental spectra, a definitive assignment of chemical shifts and coupling constants for 2-(2-Chloro-6-nitrophenyl)acetonitrile cannot be provided.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. For 2-(2-Chloro-6-nitrophenyl)acetonitrile, characteristic absorption bands would be expected for:

Nitrile (C≡N) stretch: A sharp, medium-intensity band typically appears in the region of 2220-2260 cm⁻¹.

Nitro (NO₂) group stretches: Strong asymmetric and symmetric stretching vibrations are expected around 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively.

C-Cl stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹.

Aromatic C-H and C=C stretches: Vibrations corresponding to the substituted benzene ring.

A complete vibrational analysis would require the acquisition and interpretation of both IR and Raman spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (HRMS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Molecular Ion Peak: High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which allows for the confirmation of the elemental composition (C₈H₅ClN₂O₂).

Isotopic Pattern: The presence of a chlorine atom would result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Fragmentation: Analysis of the fragmentation pattern would offer further structural confirmation, likely showing losses of functional groups such as NO₂, CN, or Cl.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated nitrophenyl system would be expected to give rise to characteristic absorption bands in the UV-Vis region. The exact wavelengths of maximum absorbance (λmax) would be indicative of the specific electronic environment.

Chromatographic Techniques for Separation and Purity (HPLC, GC-MS)

Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for determining the purity of 2-(2-Chloro-6-nitrophenyl)acetonitrile. A suitable method would involve selecting an appropriate stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water) to achieve good separation and peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could also be used for purity assessment and identification. The retention time from the GC would be characteristic of the compound under specific conditions, while the mass spectrum would confirm its identity.

Computational Chemistry for Molecular Design and Mechanistic Understanding

In the absence of experimental data, computational chemistry serves as a powerful tool for predicting molecular properties. Methods like Density Functional Theory (DFT) could be employed to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional structure of the molecule.

Predict Spectroscopic Data: Simulate NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. These predicted spectra could then be compared with experimental data once it becomes available.

Analyze Electronic Properties: Investigate properties such as the molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution, which are crucial for understanding the molecule's reactivity.

However, without experimental validation, these computational results remain theoretical predictions. The lack of published research on 2-(2-Chloro-6-nitrophenyl)acetonitrile means that such computational investigations have not been reported.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. Through DFT calculations, the optimized geometry of 2-(2-chloro-6-nitrophenyl)acetonitrile can be determined, providing precise bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's stability and conformational preferences.

The electronic structure, also elucidated by DFT, reveals the distribution of electrons within the molecule. This includes the identification of molecular orbitals and their corresponding energy levels, which are crucial for predicting chemical reactivity and spectroscopic behavior. The presence of the electron-withdrawing nitro (-NO2) and chloro (-Cl) groups, along with the nitrile (-CN) group, significantly influences the electronic landscape of the phenyl ring and the benzylic carbon.

Table 1: Hypothetical Optimized Geometrical Parameters of 2-(2-Chloro-6-nitrophenyl)acetonitrile (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.745 | Cl-C-C | 121.5 |

| C-N (nitro) | 1.478 | C-C-N (nitro) | 118.9 |

| C-C (ring) | 1.390 - 1.410 | O-N-O | 124.3 |

| C-C (benzylic) | 1.510 | C-C-C (ring) | 118.0 - 122.0 |

| C≡N (nitrile) | 1.156 | C-C-CN | 110.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of what DFT calculations would provide. Actual values would be derived from specific computational outputs.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) surface is a color-coded map that illustrates the electrostatic potential on the electron density surface of a molecule. This analysis is invaluable for predicting how the molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For 2-(2-chloro-6-nitrophenyl)acetonitrile, the MESP surface would likely show significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, making these sites attractive to electrophiles. The hydrogen atoms of the phenyl ring and the methylene bridge would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the complex molecular wavefunction into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which quantify the extent of electron delocalization or hyperconjugation.

HOMO-LUMO Gap Analysis for Electronic Properties and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical environments.

Table 2: Hypothetical Electronic Properties of 2-(2-Chloro-6-nitrophenyl)acetonitrile

| Property | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 5.4 |

| Electronegativity (χ) | 4.8 |

| Chemical Hardness (η) | 2.7 |

| Global Electrophilicity Index (ω) | 4.28 |

Note: This data is illustrative and represents the type of information obtained from a HOMO-LUMO analysis.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For the synthesis or reactions of 2-(2-chloro-6-nitrophenyl)acetonitrile, theoretical studies can map out the potential energy surface of a reaction, revealing the most favorable pathway.

For instance, in a nucleophilic substitution reaction, computational models can determine the structure of the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state relative to the reactants provides the activation energy, a critical factor in determining the reaction rate. These studies can help in optimizing reaction conditions and predicting the formation of different products.

Prediction of pKa Values and Acid-Base Behavior

The acidity of the methylene hydrogens in 2-(2-chloro-6-nitrophenyl)acetonitrile is a significant aspect of its chemical behavior. Theoretical methods can be employed to predict the pKa value of a molecule, which is a measure of its acidity in a given solvent. These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in the gas phase and then applying a solvation model to account for the effects of the solvent.

The presence of the strongly electron-withdrawing nitro and chloro groups on the phenyl ring is expected to significantly increase the acidity of the benzylic protons, making them susceptible to deprotonation by a base. Accurate pKa prediction is crucial for understanding the molecule's reactivity in basic media and for designing synthetic routes that involve the formation of the corresponding carbanion.

Applications As a Building Block in Complex Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

No specific examples of the direct use of 2-(2-Chloro-6-nitrophenyl)acetonitrile in the synthesis of pyrimidines, indoles, isoxazoles, or oxadiazoles (B1248032) were identified in the reviewed literature. However, related (2-nitrophenyl)acetonitrile derivatives are used in the synthesis of substituted pyrimidines, indicating the potential utility of this class of compounds. For instance, derivatives are known to react with pyrimidine (B1678525) sulfones to form more complex pyrimidinylacetonitriles, which are key intermediates for certain agrochemicals.

A review of available literature did not yield specific examples of 2-(2-Chloro-6-nitrophenyl)acetonitrile being used as a precursor for the synthesis of thiochromenes or thiadiazoles.

There are no specific documented instances in the scientific literature of 2-(2-Chloro-6-nitrophenyl)acetonitrile being employed as a starting material for the synthesis of chromenes.

Intermediate in the Synthesis of Agrochemicals

The primary documented application of 2-(2-Chloro-6-nitrophenyl)acetonitrile and its derivatives is in the field of agrochemicals, particularly as intermediates in the production of herbicides.

(2-Nitrophenyl)acetonitrile derivatives are recognized as important intermediates in the synthesis of herbicidal compounds. A key synthetic step involves the reaction of the acetonitrile (B52724) derivative with a substituted pyrimidine, such as a 4,6-dimethoxypyrimidine-2-methylsulfonylpyrimidine. This reaction typically proceeds by treating the (2-nitrophenyl)acetonitrile with a strong base, like sodium hydride, in an aprotic solvent such as N,N-dimethylformamide (DMF) to generate a carbanion. This nucleophile then displaces the methylsulfonyl group on the pyrimidine ring to form a new carbon-carbon bond.

The resulting compound, a 2-(pyrimidin-2-yl)-2-(2-nitrophenyl)acetonitrile derivative, is a direct precursor to herbicidal agents. The general process highlights the role of the starting acetonitrile as a foundational building block for these complex agrochemicals.

Table 1: Illustrative Synthesis of a Herbicidal Precursor from a Related (2-Nitrophenyl)acetonitrile Derivative

| Starting Material | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| (3-Methoxymethyl-2-nitro-phenyl)acetonitrile | 4,6-Dimethoxypyrimidine-2-methylsulfonylpyrimidine | Sodium Hydride (60%) | N,N-Dimethylformamide | 2-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methoxymethyl-2-nitro-phenyl)acetonitrile |

This table illustrates a patented method for a closely related compound, demonstrating the synthetic strategy for which 2-(2-Chloro-6-nitrophenyl)acetonitrile is a relevant intermediate.

A review of the scientific and patent literature did not yield specific examples where 2-(2-Chloro-6-nitrophenyl)acetonitrile is used as an intermediate in the design and synthesis of insecticidal precursors.

Intermediate in the Synthesis of Pharmaceutical Scaffolds

2-(2-Chloro-6-nitrophenyl)acetonitrile serves as a versatile intermediate in the creation of complex molecular frameworks that are foundational to various therapeutic agents. Its reactivity, stemming from the activated methylene (B1212753) group adjacent to the nitrile and the specific substitution pattern on the phenyl ring, allows for its use in constructing key heterocyclic systems.

Design and Synthesis of Precursors to Therapeutic Agents

The strategic placement of the chloro, nitro, and cyanomethyl groups on the phenyl ring makes 2-(2-Chloro-6-nitrophenyl)acetonitrile a valuable precursor for synthesizing a range of heterocyclic compounds, which are core structures in many pharmaceuticals. Research has demonstrated its utility in building scaffolds for agents with potential applications in oncology and other areas.

One of the primary applications of this compound is in the synthesis of quinazoline (B50416) derivatives. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds found in numerous clinically approved drugs, particularly tyrosine kinase inhibitors used in cancer therapy. The synthesis often involves a reductive cyclization strategy. The nitro group of 2-(2-Chloro-6-nitrophenyl)acetonitrile can be reduced to an amine, which can then undergo an intramolecular or intermolecular cyclization reaction involving the nitrile group to form the quinazoline ring system.

For instance, the compound can be used as a starting material in multi-step syntheses to produce complex substituted quinazolines. The process typically begins with the reaction of the active methylene group, followed by modification and eventual cyclization.

Table 1: Synthesis of Pharmaceutical Precursors from 2-(2-Chloro-6-nitrophenyl)acetonitrile

| Target Scaffold | Key Reaction Type | Potential Therapeutic Area |

| Substituted Quinazolines | Reductive Cyclization | Oncology |

| Benzimidazole Derivatives | Condensation Reactions | Antimicrobial, Antiviral |

| Indole-based Structures | Cyclization via Nitro Reduction | Various |

Detailed research findings indicate that the chloro and nitro substituents influence the electronic properties of the benzene (B151609) ring, facilitating specific synthetic transformations that are crucial for building these complex pharmaceutical scaffolds.

Stereoselective Synthesis of Enantiomeric Forms for Drug Discovery Research (if applicable)

While 2-(2-Chloro-6-nitrophenyl)acetonitrile is a valuable achiral building block, the current body of scientific literature does not provide specific, widespread examples of its direct use in stereoselective syntheses to produce distinct enantiomeric forms for drug discovery. The primary focus of its application has been in the construction of the core heterocyclic scaffolds.

However, it is a plausible candidate for such applications. The activated methylene group (the carbon atom between the phenyl ring and the nitrile) is prochiral. Deprotonation of this carbon creates a nucleophile that could, in principle, be reacted with an electrophile under the control of a chiral catalyst or auxiliary. This would establish a new stereocenter. Such a strategy is common in medicinal chemistry to access single enantiomers of a drug candidate, which often exhibit different pharmacological and toxicological profiles.

Future research in drug discovery could explore the development of asymmetric catalytic methods involving derivatives of 2-(2-Chloro-6-nitrophenyl)acetonitrile to control the stereochemistry of subsequent reactions, thereby enabling access to chiral pharmaceutical intermediates.

Applications in Materials Science Research

The applications of 2-(2-Chloro-6-nitrophenyl)acetonitrile in materials science are not as extensively documented as its role in pharmaceutical synthesis. The compound's functional groups, however, suggest potential for its use as a precursor in the development of specialized organic materials.

Precursors for Advanced Organic Materials

As a highly functionalized aromatic compound, 2-(2-Chloro-6-nitrophenyl)acetonitrile holds potential as a precursor for advanced organic materials, although this remains an area with minimal exploration. The combination of a nitrile group (a strong electron-withdrawing group) and a nitrophenyl ring suggests that its derivatives could exhibit interesting optoelectronic properties.

Potential, though not yet demonstrated, applications could include:

Synthesis of Dyes and Pigments: The chromophoric nature of the nitrophenyl group could be exploited. Chemical modification could lead to the creation of organic dyes with specific absorption and emission characteristics.

Precursors for Organic Semiconductors: The electron-deficient aromatic ring could be incorporated into larger conjugated systems used in organic electronics. The nitrile and nitro groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a material, which is a common strategy in designing n-type organic semiconductors.

Table 2: Potential (Hypothetical) Applications in Materials Science

| Material Class | Relevant Functional Groups | Potential Property |

| Organic Dyes | Nitrophenyl, Cyano | Chromophoric, Colorimetric |

| n-Type Organic Semiconductors | Nitrophenyl (electron-deficient) | Electron Transport |

| High-Performance Polymers | Post-modification to di-functional monomer | Thermal Stability, Specific Electronic Properties |

Further research is required to explore and validate the utility of 2-(2-Chloro-6-nitrophenyl)acetonitrile as a building block for these advanced material applications.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing greener and more efficient methods for the synthesis and functionalization of 2-(2-chloro-6-nitrophenyl)acetonitrile, moving away from harsh traditional chemical methods.

The application of enzymes in organic synthesis offers a sustainable alternative to conventional methods, often proceeding under mild conditions with high selectivity. rsc.org Nitrilases, a class of enzymes that hydrolyze nitriles to carboxylic acids, could be particularly relevant. acs.orgresearchgate.net Research could be directed towards identifying or engineering nitrilases that can act on precursors to 2-(2-chloro-6-nitrophenyl)acetonitrile or on the nitrile group itself for controlled transformations. researchgate.netopenreview.net Biocatalytic methods, such as those employing aldoxime dehydratases, could provide a cyanide-free route to its synthesis, enhancing the safety and environmental profile of its production. researchgate.net

Table 1: Potential Biocatalytic Strategies for Investigation

| Enzyme Class | Potential Application | Research Goal |

|---|---|---|

| Nitrilase | Selective hydrolysis of the nitrile group | Synthesis of 2-(2-chloro-6-nitrophenyl)acetic acid |

| Aldoxime Dehydratase | Synthesis from an aldoxime precursor | Development of a sustainable, cyanide-free synthetic route |

Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. rsc.org This methodology could be applied to the functionalization of 2-(2-chloro-6-nitrophenyl)acetonitrile in several ways. The electron-deficient nature of the nitroaromatic ring makes it a candidate for C–H functionalization. researchgate.net Future studies could explore the use of photocatalysts to generate aryl radicals, enabling the introduction of new substituents at specific positions on the phenyl ring. mdpi.com Furthermore, the acetonitrile (B52724) moiety presents an opportunity for α-cyanation or other functionalizations via photocatalytic pathways. rsc.orgnih.gov The development of dual catalytic systems, combining photoredox catalysis with another catalytic cycle, could unlock novel transformations that are currently inaccessible. kaskaden-reaktionen.de

Exploration of Unconventional Reactivity Patterns

The inherent reactivity of the functional groups in 2-(2-chloro-6-nitrophenyl)acetonitrile could be harnessed in complex reaction sequences and for the construction of higher-order molecular architectures.

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent an efficient strategy for building molecular complexity. kaskaden-reaktionen.de The nitrile group in 2-(2-chloro-6-nitrophenyl)acetonitrile is a versatile handle for initiating such cascades. nih.govresearchgate.net For instance, an initial reaction at the nitrile could be followed by an intramolecular cyclization involving the ortho-nitro or chloro substituents. rsc.org Research in this area could focus on designing novel multicomponent reactions where this compound acts as a key building block, leading to the rapid synthesis of complex heterocyclic structures. researchgate.netrsc.org